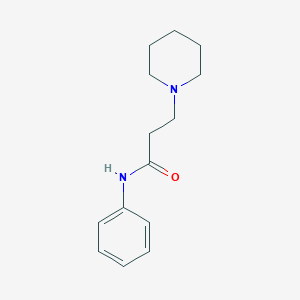

N-phenyl-3-(1-piperidinyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyl-3-(1-piperidinyl)propanamide, also known as NPP, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action. NPP is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mecanismo De Acción

N-phenyl-3-(1-piperidinyl)propanamide inhibits FAAH by binding to its active site, thereby preventing the breakdown of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which in turn activates cannabinoid receptors in the brain and other organs. The activation of cannabinoid receptors produces various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotection.

Biochemical and Physiological Effects:

N-phenyl-3-(1-piperidinyl)propanamide has been shown to produce various biochemical and physiological effects in animal models and human studies. It has been shown to produce analgesic effects in various pain models such as inflammatory pain, neuropathic pain, and cancer pain. It also produces anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. N-phenyl-3-(1-piperidinyl)propanamide has been shown to produce anxiolytic and antidepressant effects in animal models and human studies. It also produces neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-phenyl-3-(1-piperidinyl)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It is also stable in various solvents and can be easily synthesized in large quantities. However, N-phenyl-3-(1-piperidinyl)propanamide has some limitations for lab experiments. It has low aqueous solubility, which makes it difficult to use in aqueous solutions. It is also metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.

Direcciones Futuras

N-phenyl-3-(1-piperidinyl)propanamide has several potential future directions in scientific research. It can be used to study the role of endocannabinoids in various physiological processes such as pain sensation, mood regulation, and appetite control. It can also be used to develop new drugs for the treatment of various disorders such as chronic pain, anxiety, and depression. N-phenyl-3-(1-piperidinyl)propanamide can be modified to improve its pharmacokinetic properties and reduce its toxicity. It can also be used in combination with other drugs to produce synergistic effects.

Métodos De Síntesis

The synthesis of N-phenyl-3-(1-piperidinyl)propanamide involves the reaction of 3-(1-piperidinyl)propanoic acid with phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or acetonitrile. The product is then purified by recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

N-phenyl-3-(1-piperidinyl)propanamide is used in scientific research for its unique properties and mechanism of action. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, mood regulation, and appetite control.

Propiedades

Fórmula molecular |

C14H20N2O |

|---|---|

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

N-phenyl-3-piperidin-1-ylpropanamide |

InChI |

InChI=1S/C14H20N2O/c17-14(15-13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17) |

Clave InChI |

VQQGOXHLQOBMRC-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |

SMILES canónico |

C1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)

![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)

![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)

![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)

![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)

![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B246375.png)

![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)

![N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide](/img/structure/B246379.png)

![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)